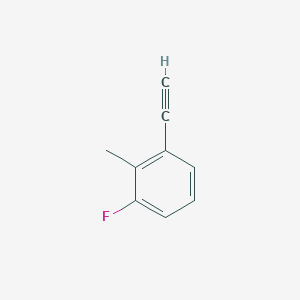

1-Ethynyl-3-fluoro-2-methylbenzene

Vue d'ensemble

Description

1-Ethynyl-3-fluoro-2-methylbenzene is an aromatic compound characterized by the presence of an ethynyl group, a fluorine atom, and a methyl group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-fluoro-2-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:

Friedel-Crafts Acylation:

Reduction: Conversion of the acyl group to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).

Halogenation: Introduction of a fluorine atom via halogenation using fluorine gas or a fluorinating agent.

Alkyne Formation: Introduction of the ethynyl group through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethynyl-3-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: Reactions such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: Reactions involving the replacement of the fluorine atom with nucleophiles.

Addition Reactions: Reactions involving the addition of reagents to the ethynyl group, such as hydrogenation and halogenation.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Sulfonation: Fuming sulfuric acid.

Halogenation: Halogen gas (e.g., fluorine, chlorine) or halogenating agents.

Hydrogenation: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products Formed:

Nitration: Formation of nitro derivatives.

Sulfonation: Formation of sulfonic acid derivatives.

Hydrogenation: Formation of ethyl-substituted derivatives.

Applications De Recherche Scientifique

Common Synthesis Methods

| Method | Description |

|---|---|

| Electrophilic Aromatic Substitution | Substitution of hydrogen atoms on the benzene ring with electrophiles. |

| Friedel-Crafts Acylation | Acylation of benzene derivatives using acyl chlorides in the presence of Lewis acids. |

Organic Synthesis

1-Ethynyl-3-fluoro-2-methylbenzene serves as a crucial building block in organic synthesis, enabling the formation of more complex molecules. Its reactivity allows for various transformations, including:

- Oxidation: Producing carbonyl compounds or carboxylic acids.

- Reduction: Converting the vinyl group to an ethyl group.

- Substitution Reactions: Introducing new substituents onto the aromatic ring.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in studies related to enzyme inhibition and receptor binding assays. Its structural features enhance its binding affinity to biological targets, making it a candidate for drug development.

Case Study: Anticancer Properties

Research indicates that derivatives of this compound can inhibit specific cancer-related enzymes. For instance, compounds similar to this have demonstrated inhibitory effects on Sirtuin 2 (SIRT2), which is implicated in cancer progression.

Material Science

In material science, this compound is utilized in the production of polymers and resins with specific electronic properties. Its unique structure allows for modifications that enhance material characteristics, such as thermal stability and mechanical strength.

The biological activity of this compound is attributed to its ability to undergo electrophilic aromatic substitution reactions. The presence of the vinyl group increases reactivity, while the fluorine atom enhances lipophilicity, improving interactions with biological targets.

Key Mechanisms

- Electrophilic Aromatic Substitution: Facilitates interactions with electrophiles.

- Hydrophobic Interactions: The fluorine atom enhances binding affinity.

- Enzyme Interactions: Useful in metabolic pathway studies.

Mécanisme D'action

The mechanism of action of 1-ethynyl-3-fluoro-2-methylbenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in cycloaddition reactions, forming triazoles in the presence of azides under copper-catalyzed conditions. The fluorine atom can influence the compound’s reactivity and binding affinity through inductive and resonance effects, affecting its interaction with biological targets .

Comparaison Avec Des Composés Similaires

- 1-Ethynyl-2-fluoro-3-methylbenzene

- 1-Ethynyl-4-fluoro-2-methylbenzene

- 1-Ethynyl-3-chloro-2-methylbenzene

Uniqueness: 1-Ethynyl-3-fluoro-2-methylbenzene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and physical properties. The presence of the ethynyl group provides opportunities for further functionalization, while the fluorine atom enhances its stability and reactivity compared to its non-fluorinated analogs .

Activité Biologique

1-Ethynyl-3-fluoro-2-methylbenzene, also known as a fluorinated aromatic compound, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a phenyl ring substituted with an ethynyl group at one position, a fluorine atom at another, and a methyl group. Its chemical structure can be represented as follows:

This compound exhibits lipophilicity due to the presence of the ethynyl and methyl groups, which may enhance its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating biochemical pathways. Studies have shown that fluorinated compounds often exhibit increased binding affinity due to the electronegative nature of fluorine, which can stabilize interactions with active sites on enzymes .

- Receptor Modulation : It may interact with receptor proteins, influencing signaling pathways. This modulation can lead to altered cellular responses that are beneficial in therapeutic contexts .

Anticancer Activity

Research indicates that compounds similar to this compound have shown promising anticancer properties. For instance, the presence of ethynyl and fluorine groups can enhance the compound's ability to inhibit tumor growth by interfering with cancer cell proliferation pathways .

Case Study:

A study evaluating various fluorinated compounds demonstrated that those with ethynyl substitutions exhibited significant cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 10 µM to 50 µM depending on structural modifications .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of this compound. The compound may influence neuroinflammatory pathways and protect against neuronal cell death in models of neurodegenerative diseases.

Case Study:

In vitro studies indicated that derivatives of this compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxins. This suggests a protective mechanism that warrants further investigation in vivo .

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethynyl and fluoro substituents | Anticancer, neuroprotective |

| 1-Ethynyl-3-chloro-2-methylbenzene | Ethynyl and chloro substituents | Moderate anticancer activity |

| 4-Fluorophenol | Fluorine on phenolic ring | Antimicrobial properties |

This table highlights how variations in substituent groups can significantly impact biological activity.

Propriétés

IUPAC Name |

1-ethynyl-3-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXPQTPSACFEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.